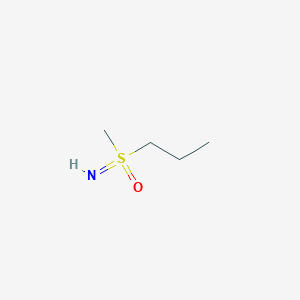
1-Cyclopropyl-2-isocyanatobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-2-isocyanatobenzene is an organic compound characterized by a benzene ring substituted with a cyclopropyl group and an isocyanate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Cyclopropyl-2-isocyanatobenzene can be synthesized through several methods. One common approach involves the reaction of 1-cyclopropyl-2-aminobenzene with phosgene or a phosgene equivalent. The reaction typically proceeds under anhydrous conditions and requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Reaction Scheme:
1-Cyclopropyl-2-aminobenzene+Phosgene→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and to enhance safety, given the toxic nature of phosgene. Alternative methods using safer reagents like diphosgene or triphosgene can also be employed.
Análisis De Reacciones Químicas
Types of Reactions
1-Cyclopropyl-2-isocyanatobenzene undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group is highly reactive towards nucleophiles, leading to the formation of ureas, carbamates, and amides.
Substitution Reactions: The benzene ring can undergo electrophilic aromatic substitution, allowing for further functionalization.
Common Reagents and Conditions
Nucleophilic Addition: Reagents such as amines, alcohols, and water can react with the isocyanate group under mild conditions.
Substitution Reactions: Electrophilic reagents like halogens or nitro groups can be introduced using catalysts such as iron(III) chloride or aluminum chloride.
Major Products
Ureas: Formed by the reaction with primary or secondary amines.
Carbamates: Produced by the reaction with alcohols.
Amides: Result from the reaction with water or amines.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-2-isocyanatobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the preparation of polymers and resins due to its reactive isocyanate group.
Pharmaceuticals: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Agricultural Chemistry: Utilized in the synthesis of agrochemicals, including herbicides and pesticides.
Mecanismo De Acción
The mechanism of action of 1-cyclopropyl-2-isocyanatobenzene primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The cyclopropyl group can influence the reactivity and stability of the compound, potentially affecting its interaction with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
1-Cyclopropyl-4-isocyanatobenzene: Similar structure but with the isocyanate group in the para position.
1-Phenyl-2-isocyanatobenzene: Lacks the cyclopropyl group, affecting its reactivity and applications.
1-Cyclopropyl-2-isocyanatoethane: Contains an ethane backbone instead of a benzene ring.
Uniqueness
1-Cyclopropyl-2-isocyanatobenzene is unique due to the presence of both a cyclopropyl group and an isocyanate group on the benzene ring. This combination imparts distinct reactivity and potential for diverse applications in organic synthesis and materials science.
Propiedades
Fórmula molecular |
C10H9NO |
|---|---|
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
1-cyclopropyl-2-isocyanatobenzene |
InChI |
InChI=1S/C10H9NO/c12-7-11-10-4-2-1-3-9(10)8-5-6-8/h1-4,8H,5-6H2 |
Clave InChI |
RQMDDQCJAQGZDU-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CC=CC=C2N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(aminomethyl)-5-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-onehydrochloride](/img/structure/B13541548.png)




![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-iodophenyl)propanoic acid](/img/structure/B13541569.png)


![3-[4-Chloro-2-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13541587.png)




